molecular formula C22H18N4O2S B12737212 2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1'-biphenyl)-4-carboxylate CAS No. 133506-49-7

2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1'-biphenyl)-4-carboxylate

Cat. No.: B12737212
CAS No.: 133506-49-7
M. Wt: 402.5 g/mol
InChI Key: JHJOAMRKEOTZER-UHFFFAOYSA-N
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Description

2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate is a complex organic compound that features a tetrazole ring, a biphenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as triethylamine hydrochloride in a solvent like 1-methyl-2-pyrrolidinone .

The next step involves the formation of the thioether linkage. This can be achieved by reacting the tetrazole derivative with an appropriate thiol compound under mild conditions. The final step is the esterification of the biphenyl carboxylic acid with the thioether-tetrazole intermediate, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Catalysts: Triethylamine hydrochloride, 4-dimethylaminopyridine (DMAP).

Major Products

Scientific Research Applications

2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The tetrazole ring can mimic carboxylic acid groups, allowing it to interact with biological targets in a similar manner .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring but lacks the biphenyl and thioether groups.

    Ethyl 2-(1-Phenyl-1H-tetrazol-5-ylthio)acetate: Similar thioether linkage but different ester group.

    1-Phenyl-2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)ethanone: Contains a ketone group instead of the biphenyl carboxylate

Uniqueness

2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate is unique due to its combination of a tetrazole ring, thioether linkage, and biphenyl carboxylate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

133506-49-7

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanylethyl 4-phenylbenzoate

InChI

InChI=1S/C22H18N4O2S/c27-21(19-13-11-18(12-14-19)17-7-3-1-4-8-17)28-15-16-29-22-23-24-25-26(22)20-9-5-2-6-10-20/h1-14H,15-16H2

InChI Key

JHJOAMRKEOTZER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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